molecular formula C9H16O B1295366 2,2,5,5-Tetramethylcyclopentanone CAS No. 4541-35-9

2,2,5,5-Tetramethylcyclopentanone

Cat. No.: B1295366
CAS No.: 4541-35-9
M. Wt: 140.22 g/mol
InChI Key: BXYUQRQZHXARGL-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopentanone is an organic compound with the molecular formula C9H16O. It is a derivative of cyclopentanone, where four methyl groups are substituted at the 2 and 5 positions of the cyclopentane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Scientific Research Applications

2,2,5,5-Tetramethylcyclopentanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetramethylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with methylating agents in the presence of a strong base. The reaction typically proceeds as follows:

    Starting Material: Cyclopentanone

    Methylating Agent: Methyl iodide or dimethyl sulfate

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Anhydrous ether or tetrahydrofuran

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C) to prevent side reactions.

The reaction yields this compound after purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylcyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Ammonia or hydrazine in ethanol at room temperature.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, its hydrophobic methyl groups may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without methyl substitutions.

    2,2-Dimethylcyclopentanone: A derivative with two methyl groups at the 2 position.

    2,5-Dimethylcyclopentanone: A derivative with two methyl groups at the 2 and 5 positions.

Uniqueness

2,2,5,5-Tetramethylcyclopentanone is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity and physical properties. This makes it distinct from other cyclopentanone derivatives and useful in specific chemical reactions and applications .

Properties

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYUQRQZHXARGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196506
Record name 2,2,5,5,-Tetramethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4541-35-9
Record name 2,2,5,5,-Tetramethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5,5,-Tetramethylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,5-tetramethylcyclopentan-1-one
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Synthesis routes and methods

Procedure details

After cooling, 100 ml of t-butanol was slowly added dropwise thereto to decompose excess sodium hydride, and then 1.0 l of water was added thereto. The reaction mixture was further heated for 2 hours under reflux to decompose excess dimethyl sulfate. After cooling, the resulting two layers were separated and the organic layer was washed with aqueous saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure, and the residue was distilled under reduced pressure, whereby 59 g of 2,2,5,5-tetramethylcyclopentanone was obtained (b.p. 55° C./20 mmHg).
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100 mL
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,2,5,5-Tetramethylcyclopentanone be synthesized from other readily available compounds?

A1: Yes, this compound (7) can be synthesized from this compound (3) in a four-step process. The crucial step involves a gas-phase rearrangement of 2,2,5,5-tetramethylcyclopentyl isocyanide (5) into 2,2,5,5-tetramethylcyclopentanecarbonitrile (6), which is then hydrolyzed to yield the final product [].

Q2: How does the structure of a ketone influence its reactivity in base-catalyzed hydrogenation?

A3: Research suggests that aromatic ketones exhibit higher reactivity compared to purely aliphatic ketones in base-catalyzed hydrogenation reactions []. Additionally, steric factors can play a significant role. For instance, the reactivity difference between this compound and pivalophenone highlights how steric effects can influence reaction outcomes [].

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